3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes both chlorophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 1-methyl-8-(4-methylphenyl)-1H-imidazo[1,2-g]purine-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-methyl-1-phenylurea: Similar in structure but with different functional groups.
Fenvalerate: Another compound with a chlorophenyl group, used as an insecticide.
N-[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl]-4: Shares the chlorophenyl group but has different overall structure and applications.
Uniqueness
3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H20ClN5O2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20ClN5O2/c1-14-3-9-17(10-4-14)26-11-12-27-18-19(24-21(26)27)25(2)22(30)28(20(18)29)13-15-5-7-16(23)8-6-15/h3-10H,11-13H2,1-2H3 |
InChI Key |
YIALTTKOVAGUJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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